

Phase diagram of methane-water systems at high pressure

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Compound of Interest

Compound Name: Methane hydrochloride

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An In-depth Technical Guide on the Phase Diagram of Methane-Water Systems at High Pressure

Audience: Researchers, scientists, and drug development professionals.

Introduction

The methane-water system under high pressure is a subject of significant scientific and industrial interest, primarily due to the formation of methane clathrate hydrates. These ice-like crystalline solids consist of methane molecules trapped within a lattice of hydrogen-bonded water molecules.^[1] Understanding the phase behavior of this system is crucial for applications in energy resource exploitation, climate modeling, and flow assurance in the oil and gas industry.^{[2][3]}

For drug development professionals, the principles governing molecular interactions and phase transitions in the methane-water system offer valuable insights. The formation of clathrate hydrates is analogous to the formation of crystalline hydrates of active pharmaceutical ingredients (APIs), which can significantly impact a drug's stability, solubility, and bioavailability.^[4] Furthermore, the study of systems under high pressure is relevant to advanced pharmaceutical manufacturing techniques like high-pressure processing (HPP).^[5] This guide provides a comprehensive overview of the methane-water phase diagram at high pressure, details the experimental methods used for its characterization, and explores its relevance to the pharmaceutical sciences.

The Methane-Water Phase Diagram

The phase diagram of the methane-water system delineates the pressure-temperature (P-T) conditions under which different phases—vapor, liquid water, ice, and methane hydrate—are stable. The key feature of this phase diagram is the hydrate stability zone, which exists at high pressures and low temperatures.^[6]

The equilibrium between liquid water (L), methane hydrate (H), and methane vapor (V) is described by the three-phase (L-H-V) equilibrium curve. This curve defines the minimum pressure required for hydrate formation at a given temperature, or the maximum temperature for hydrate stability at a given pressure.^[7] At temperatures below the freezing point of water, a quadruple point exists where ice (I), hydrate (H), liquid water (L), and vapor (V) coexist.^[1]

At extremely high pressures, the methane-water system exhibits a series of structural transitions, forming different methane hydrate phases (MH-I, MH-II, MH-III, MH-IV, and MH-V), each with a unique crystalline structure and stoichiometry.^{[2][4]}

Data Presentation: Phase Equilibrium Data

The following tables summarize the quantitative data for the three-phase (Liquid Water-Hydrate-Vapor) equilibrium of the methane-water system.

Table 1: Methane Hydrate Phase Transition Data (Pure System) Data extracted from a study based on a thermodynamic model.^{[8][9]}

Temperature (K)	Pressure (MPa)
273.17	2.52
275.50	3.23
277.26	4.05
279.15	5.24
283.15	9.91
285.05	13.52
287.05	18.93
289.05	26.54

Table 2: Thermodynamic Equilibrium Data for Methane Hydrates in a Multiphase System
Experimental data for a gas-dominant multiphase pipeline system.[7]

Pressure (MPa)	Thermodynamic Equilibrium Temperature (K)
3.0	274.11
3.5	275.87
4.0	276.88
4.5	278.11
5.0	278.99
5.5	279.89
6.0	280.35
6.5	280.79
7.0	281.95
7.5	282.31
8.0	283.60

Experimental Protocols

The determination of the methane-water phase diagram at high pressure requires specialized experimental techniques capable of operating under extreme conditions.

High-Pressure Cell Experiments

A high-pressure cell is the core component for studying gas hydrate systems. These cells are designed to withstand high pressures and allow for precise temperature control.^{[10][11]} They are often equipped with windows for visual observation and for interfacing with spectroscopic probes. The cell is typically loaded with pure water, and methane gas is introduced to the desired pressure. The temperature is then manipulated to induce the formation or dissociation of hydrates.

In-Situ Characterization Techniques

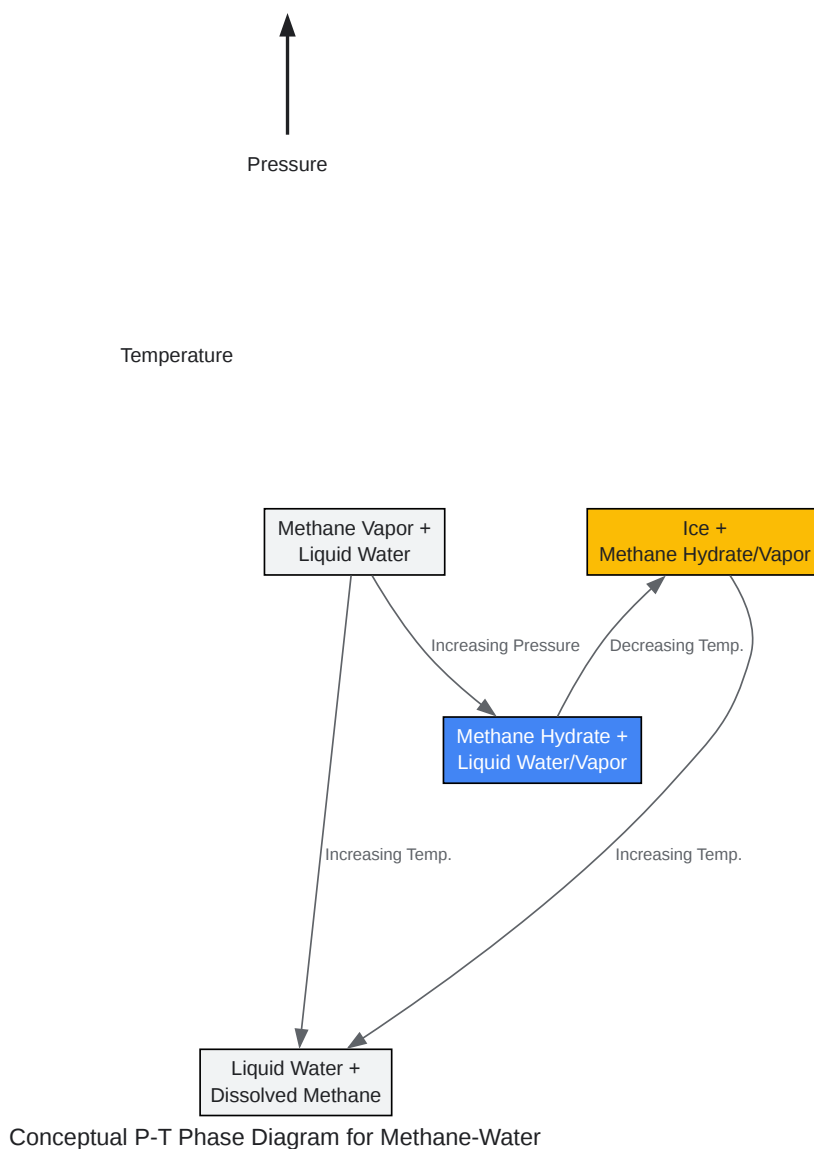
Several analytical techniques are coupled with high-pressure cells for in-situ characterization:

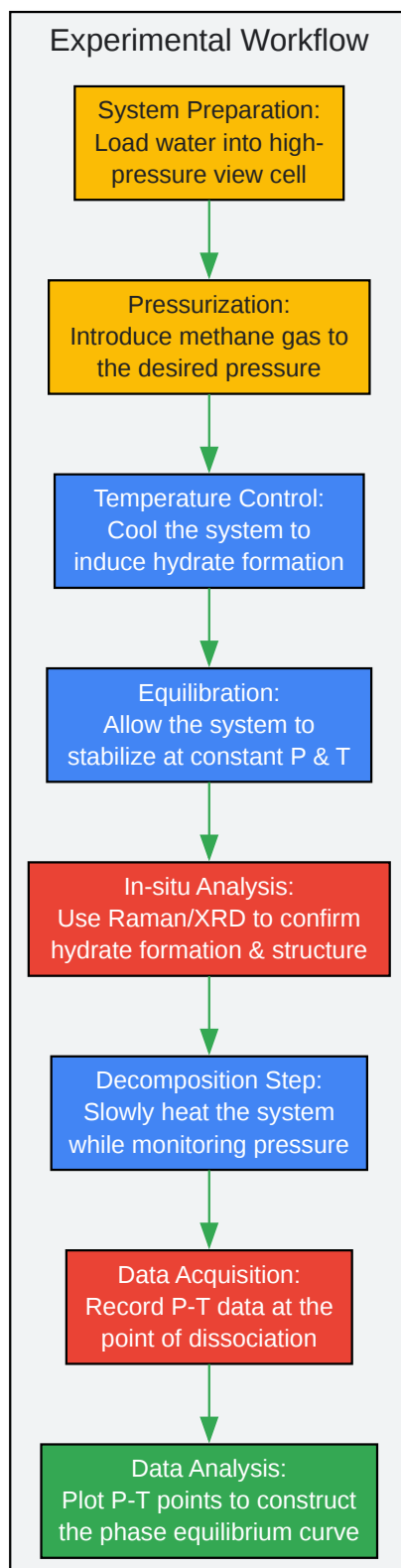
- **Powder X-ray Diffraction (XRD):** XRD is used to determine the crystalline structure of the hydrate phases. By analyzing the diffraction pattern of the sample, the arrangement of water molecules in the hydrate lattice can be identified, allowing for the differentiation between various hydrate structures (e.g., SI, SII).^[11]
- **Raman Spectroscopy:** This non-destructive technique is invaluable for studying guest-host interactions within the hydrate structure.^[12] The Raman spectrum of methane exhibits distinct peaks depending on whether it is in the vapor phase, dissolved in water, or encapsulated within the small or large cages of the hydrate lattice.^{[13][14]} This allows for the in-situ monitoring of hydrate formation, decomposition, and the determination of cage occupancy.^[12]
- **Differential Scanning Calorimetry (DSC):** High-pressure DSC is used to measure the thermal properties of the system, such as the enthalpy of hydrate formation or dissociation and the precise melting point.^[15] By monitoring the heat flow into or out of the sample as the temperature is ramped, the exact conditions of phase transitions can be determined.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** High-pressure NMR can provide detailed information about the molecular environment and dynamics of both the guest

(methane) and host (water) molecules. It can be used to monitor the formation of hydrates and even to image the distribution of different phases within the sample cell.[7]

Visualization of Concepts and Workflows

Conceptual Phase Diagram of the Methane-Water System





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